1,1-Dimethylcyclopropane

Catalog No.
S579606
CAS No.
1630-94-0
M.F
C5H10
M. Wt
70.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Dimethylcyclopropane

CAS Number

1630-94-0

Product Name

1,1-Dimethylcyclopropane

IUPAC Name

1,1-dimethylcyclopropane

Molecular Formula

C5H10

Molecular Weight

70.13 g/mol

InChI

InChI=1S/C5H10/c1-5(2)3-4-5/h3-4H2,1-2H3

InChI Key

PBIJFSCPEFQXBB-UHFFFAOYSA-N

SMILES

CC1(CC1)C

Synonyms

1,1-dimethylcyclopropane

Canonical SMILES

CC1(CC1)C

The exact mass of the compound 1,1-Dimethylcyclopropane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1-Dimethylcyclopropane (CAS 1630-94-0) is a highly strained, volatile cycloalkane characterized by a geminal dimethyl substitution on a three-membered carbon ring. In industrial and pharmaceutical research, it functions as a specialized building block for installing the gem-dimethylcyclopropyl motif—a structural element known to enhance metabolic stability, increase lipophilicity, and restrict molecular conformation in drug candidates. Unlike standard acyclic alkanes, the inherent ring strain of the cyclopropane system (approximately 27.5 kcal/mol) drives its utility in ring-opening reactions and cycloadditions, making it a highly reactive yet structurally rigid precursor for complex molecular architectures [1].

Generic substitution with unsubstituted cyclopropane or isomeric 1,2-dimethylcyclopropane fundamentally compromises both synthesis predictability and structural utility. Unsubstituted cyclopropane lacks the steric shielding of the gem-dimethyl group, failing to provide the conformational locking and metabolic resistance required in advanced medicinal chemistry. Conversely, substituting with 1,2-dimethylcyclopropane introduces cis and trans stereoisomerism, which necessitates costly chiral separation and complicates downstream analytical validation [1]. Furthermore, in catalytic ring-opening processes, 1,1-dimethylcyclopropane exhibits strict regioselectivity—cleaving exclusively at the less hindered C2-C3 bond—whereas symmetrical or less sterically differentiated analogs yield mixed product distributions that degrade process efficiency[2].

Thermodynamic Driving Force: Preservation of Ring Strain

A critical procurement concern when selecting substituted cyclopropanes is whether the steric bulk of the substituents diminishes the ring strain necessary to drive downstream reactions. Quantitative thermodynamic analysis demonstrates that the strain energy of 1,1-dimethylcyclopropane is 27.5 kcal/mol, which is virtually indistinguishable from the strain energy of unsubstituted cyclopropane. This confirms that the gem-dimethyl substitution does not relax the ring system, preserving its high reactivity for synthetic applications [1].

Evidence DimensionRing Strain Energy (SE)
Target Compound Data27.5 kcal/mol
Comparator Or BaselineUnsubstituted cyclopropane (27.5 kcal/mol)
Quantified DifferenceIndistinguishable (0.0 kcal/mol difference)
ConditionsThermochemical calculation / Hydrogenation energy comparison

Buyers can procure this compound to introduce bulky gem-dimethyl groups without sacrificing the thermodynamic reactivity required for ring-opening transformations.

Catalytic Processing: Regioselective Ring Cleavage

In transition-metal catalyzed hydrogenolysis, the structural asymmetry of 1,1-dimethylcyclopropane dictates a highly specific reaction pathway. Studies over nickel and cobalt films reveal that ring opening occurs exclusively at the C2-C3 bond (opposite the gem-dimethyl groups), yielding neopentane intermediates and specific downstream products like isobutane and methane. In contrast, unsubstituted cyclopropane undergoes symmetrical, non-directional cleavage [1].

Evidence DimensionRegioselectivity of C-C bond rupture
Target Compound Data100% targeted cleavage at the C2-C3 bond opposite the methyl groups
Comparator Or BaselineUnsubstituted cyclopropane (Symmetrical, non-regioselective cleavage)
Quantified DifferenceAbsolute regiocontrol vs. random cleavage
ConditionsHydrogenolysis over metal films (Ni, Co, Fe)

Ensures predictable, single-pathway skeletal editing in catalytic processes, eliminating the need to purify mixed cleavage products.

Processability: Elimination of Stereoisomeric Complexity

When selecting a dimethylated cyclopropane building block, structural isomerism significantly impacts procurement and analytical workflows. 1,1-Dimethylcyclopropane is achiral and exists as a single distinct molecule. In contrast, its closest in-class analog, 1,2-dimethylcyclopropane, exists as distinct cis and trans stereoisomers that are locked in place due to the rigidity of the ring. This stereoisomerism requires complex chiral resolution to isolate a single active form [1].

Evidence DimensionNumber of stereoisomers
Target Compound Data1 (Achiral, single geometric form)
Comparator Or Baseline1,2-Dimethylcyclopropane (2 forms: cis and trans)
Quantified DifferenceReduction from a 2-isomer mixture to a single pure compound
ConditionsStandard laboratory conditions

Streamlines pharmaceutical scale-up and analytical validation by entirely avoiding the costs and yield losses associated with chiral separation.

Diagnostic Utility: Specificity as a Mechanistic Probe

1,1-Dimethylcyclopropane is uniquely suited as a mechanistic probe in oxidation studies. When oxidized by methane monooxygenase, it yields a highly specific distribution of rearrangement products: 81% (1-methylcyclopropyl)methanol, 6% 3-methyl-3-buten-1-ol (indicating a radical intermediate), and 13% 1-methylcyclobutanol (indicating a carbocationic intermediate). Standard alkanes or simple cyclopropanes do not provide these distinct, quantifiable rearrangement pathways, making them ineffective for differentiating between radical and carbocationic enzyme mechanisms[1].

Evidence DimensionDiagnostic product distribution
Target Compound DataYields 3 distinct products (hydroxylation, ring-opening, ring-expansion)
Comparator Or BaselineStandard alkanes (Yield only simple hydroxylation products)
Quantified DifferenceProvides 2 additional diagnostic rearrangement pathways
ConditionsEnzymatic oxygenation via methane monooxygenase

Provides researchers with an indispensable, quantifiable 'radical clock' to accurately map the mechanisms of novel catalysts and enzymes.

Bioisosteric Replacement in Medicinal Chemistry

Due to its achiral nature and preserved ring strain, 1,1-dimethylcyclopropane is the optimal precursor for installing the gem-dimethylcyclopropyl motif into drug candidates. This modification strategically increases steric shielding and lipophilicity to improve metabolic stability, without introducing the stereoisomeric complexities associated with 1,2-dimethylcyclopropane [1].

Regioselective Skeletal Editing and Catalysis

In advanced synthetic workflows requiring precise C-C bond activation, the compound's strict regioselectivity during hydrogenolysis ensures that ring opening occurs exclusively opposite the methyl groups. This makes it a superior substrate for transition-metal-catalyzed skeletal editing compared to symmetrical cyclopropanes, maximizing the yield of the desired acyclic or expanded-ring target [2].

Mechanistic Profiling of Oxidation Enzymes

For biochemical research and catalyst development, 1,1-dimethylcyclopropane serves as a highly specialized mechanistic probe. Its ability to undergo divergent rearrangement into either 3-methyl-3-buten-1-ol or 1-methylcyclobutanol allows researchers to quantitatively distinguish between radical and carbocationic pathways in monooxygenase enzymes, a diagnostic capability absent in standard alkanes [3].

XLogP3

2.3

Boiling Point

20.6 °C

Melting Point

-109.0 °C

UNII

A5HEL76JQH

Other CAS

1630-94-0

Dates

Last modified: 02-18-2024

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